![molecular formula C20H25N3OS B5505009 2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5505009.png)
2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to 2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one, can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring with ethyl chloroformate, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of Ti(O i Pr)4 (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro undecane derivatives can be comprehensively analyzed through techniques such as X-ray crystallography. For instance, the structural characterization of a related compound, 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, was performed using single-crystal X-ray diffraction, which provided insights into its supramolecular chain and network structure formed by intermolecular hydrogen bonds (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro undecane derivatives undergo various chemical reactions, leading to the formation of functionalized compounds. For example, ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized through a multi-component reaction catalyzed by Et3N, followed by dehydration to yield the corresponding products. The reaction mechanism and the effect of catalyst and temperature on the yield were investigated (Li et al., 2014).
Scientific Research Applications
Synthesis and Structural Analysis
The construction of 3,9-diazaspiro[5.5]undecane derivatives, which include compounds similar to "2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one", can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile, showcasing a method for synthesizing such complex structures (Parameswarappa & Pigge, 2011).
Photophysical Studies and Solvatochromic Analysis
Diazaspiro compounds, including those with structures related to "2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one", have been synthesized and analyzed for their photophysical behavior. Studies reveal that these compounds exhibit solvatochromic effects, where changes in solvent polarity can affect their photophysical properties. This suggests potential applications in materials science, particularly in the development of solvent-sensitive dyes or sensors (Aggarwal & Khurana, 2015).
Biological Activity
Compounds containing the diazaspiro[5.5]undecane motif have been explored for various biological activities. For instance, 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and screened for antihypertensive properties in spontaneously hypertensive rats, indicating potential therapeutic applications in cardiovascular diseases (Clark et al., 1983).
Catalysis and Chemical Reactions
Catalyst-free synthesis methods have been developed for creating nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives. These methods utilize double Michael addition reactions and have been shown to provide high yields within short reaction times, suggesting efficient routes for synthesizing complex molecular architectures (Aggarwal, Vij, & Khurana, 2014).
properties
IUPAC Name |
2-(pyridin-4-ylmethyl)-9-(thiophen-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-19-1-5-20(16-23(19)14-17-2-8-21-9-3-17)6-10-22(11-7-20)13-18-4-12-25-15-18/h2-4,8-9,12,15H,1,5-7,10-11,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNMQTBGZOHKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CSC=C3)CN(C1=O)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
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